molecular formula C7H6BrCl2NO2S B2471126 N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide CAS No. 1339325-56-2

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide

Cat. No.: B2471126
CAS No.: 1339325-56-2
M. Wt: 318.99
InChI Key: GNJCQIKKFOXXCM-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H6BrCl2NO2S. It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2,6-dichloroaniline+methanesulfonyl chlorideThis compound+HCl\text{4-bromo-2,6-dichloroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromo-2,6-dichloroaniline+methanesulfonyl chloride→this compound+HCl

Chemical Reactions Analysis

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate the effects of sulfonamide derivatives on biological systems.

    Medicine: While not used directly in medicine, it is studied for its potential pharmacological properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The specific molecular targets and pathways involved would depend on the context of its use in research.

Comparison with Similar Compounds

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(4-chlorophenyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(4-bromo-2,6-dichlorophenyl)acetamide:

    N-(4-bromo-2,6-dichlorophenyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJCQIKKFOXXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339325-56-2
Record name N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
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